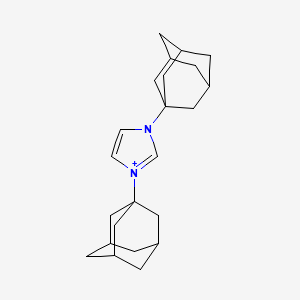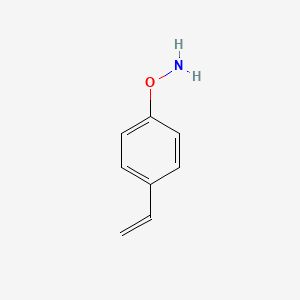
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is a chemical compound with the molecular formula C23H35BF4N2. It is known for its unique structure, which includes two adamantyl groups attached to an imidazolium core. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate imidazoline. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is often purified using crystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different imidazolium derivatives.
Substitution: The adamantyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The imidazolium core can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate: Similar structure but with slight variations in the imidazolium core.
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate: Another closely related compound with different oxidation states.
Uniqueness
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is unique due to its specific combination of adamantyl groups and imidazolium core, which provides distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
286014-41-3 |
|---|---|
Molekularformel |
C23H33N2+ |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1,3-bis(1-adamantyl)imidazol-1-ium |
InChI |
InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1 |
InChI-Schlüssel |
SAYJSSIMFYICKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)









![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)


